Borantrimethylamin-Komplex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

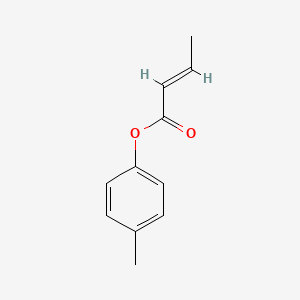

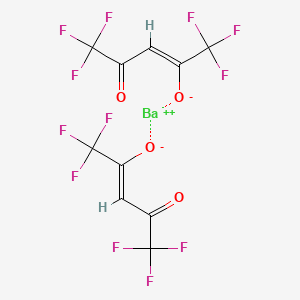

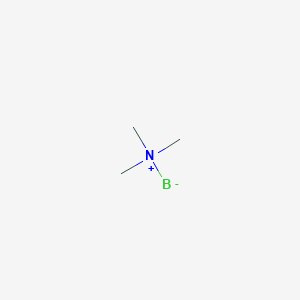

Borane-trimethylamine complex is a useful research compound. Its molecular formula is C3H9BN and its molecular weight is 69.92 g/mol. The purity is usually 95%.

The exact mass of the compound Borane-trimethylamine complex is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Borane-trimethylamine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane-trimethylamine complex including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reduktion von Carbonylgruppen

Der Borantrimethylamin-Komplex wird häufig für die Reduktion von Carbonylgruppen zu Alkoholen verwendet. Diese Reaktion ist in der organischen Synthese von grundlegender Bedeutung, da sie die Umwandlung von Ketonen und Aldehyden in weniger reaktive und stabilere Verbindungen ermöglicht .

Reduktion von Kohlenstoff-Stickstoff-Doppelbindungen

Dieses Reagenz ist effektiv bei der Reduktion von Kohlenstoff-Stickstoff-Doppelbindungen, wie sie in Oximen, Hydrazonen und Azinen vorkommen. Diese Anwendung ist besonders wertvoll bei der Synthese von Aminen aus Nitroverbindungen .

Regioselektive Spaltung cyclischer Acetale

In der Kohlenhydratchemie ist die regioselektive Spaltung cyclischer Acetale ein entscheidender Schritt. Der this compound erleichtert diese Reaktion, die für die strukturelle Modifikation von Zuckern unerlässlich ist .

Transferhydrierung aromatischer N-Heterocyclen

Die Verbindung wird für die Transferhydrierung aromatischer N-Heterocyclen verwendet, ein Verfahren, das für die Synthese verschiedener Pharmazeutika und Naturstoffe von Bedeutung ist .

Selektive N-Monomethylierung primärer Aniline

Eine weitere wichtige Anwendung ist die selektive N-Monomethylierung primärer Aniline. Diese Reaktion ist nützlich für die Synthese von sekundären Aminen, die Bausteine in vielen synthetischen Wegen sind .

Reduktive Entschützung von N-Tritylaminen

Der this compound wird bei der reduktiven Entschützung von N-Tritylaminen eingesetzt. Dieser Schritt wird häufig in den letzten Phasen der Synthese komplexer Moleküle verwendet, bei denen Schutzgruppen entfernt werden, um das endgültige Produkt freizulegen .

CO2-Nutzung als Einsatzstoff

Innovative Anwendungen dieses Komplexes umfassen die CO2-Nutzung als Einsatzstoff. Dieser Ansatz ist Teil einer umfassenderen Bemühung, nachhaltige chemische Prozesse zu entwickeln, indem CO2 als Rohstoff verwendet wird .

Radikalchemie durch Photokatalyse

Schließlich hat der Komplex auch in der Radikalchemie durch Photokatalyse Anwendung gefunden. Dieses Forschungsfeld entwickelt sich rasant, da es die Entwicklung neuer Reaktionen unter milden Bedingungen ermöglicht und das Chemikern zur Verfügung stehende Werkzeugset erweitert .

Wirkmechanismus

Target of Action

It is widely used as a reducing agent in various chemical reactions .

Mode of Action

The Borane-trimethylamine complex acts as a reducing agent . It interacts with its targets by donating electrons, thereby reducing them. This electron donation can lead to changes in the chemical structure of the target molecule .

Biochemical Pathways

As a reducing agent, it can participate in various biochemical reactions, including the reduction of ketones and schiff bases, and the hydroboration of olefins .

Pharmacokinetics

As a chemical reagent, its bioavailability would largely depend on the specific conditions of the reaction it is used in .

Result of Action

The Borane-trimethylamine complex, when used as a reducing agent, results in the reduction of the target molecules . This can lead to changes in the chemical structure of the target molecules, potentially altering their properties and behaviors .

Action Environment

The action, efficacy, and stability of the Borane-trimethylamine complex can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its reducing power may be affected by the temperature of the reaction .

Eigenschaften

CAS-Nummer |

75-22-9 |

|---|---|

Molekularformel |

C3H9BN |

Molekulargewicht |

69.92 g/mol |

InChI |

InChI=1S/C3H9N.B/c1-4(2)3;/h1-3H3; |

InChI-Schlüssel |

LRJRPHROCLHMHK-UHFFFAOYSA-N |

SMILES |

[B-][N+](C)(C)C |

Kanonische SMILES |

[B].CN(C)C |

Key on ui other cas no. |

75-22-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.